Cas no 1213091-39-4 (2-(1S)-1-amino-2-hydroxyethyl-5-methoxyphenol)

2-(1S)-1-amino-2-hydroxyethyl-5-methoxyphenol 化学的及び物理的性質
名前と識別子
-
- 2-((1S)-1-AMINO-2-HYDROXYETHYL)-5-METHOXYPHENOL
- (s)-2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol
- Benzeneethanol, β-amino-2-hydroxy-4-methoxy-, (βS)-
- 1213091-39-4
- 2-[(1S)-1-amino-2-hydroxyethyl]-5-methoxyphenol
- AKOS006331364
- AKOS015927938
- EN300-1838754
- CS-0353871
- 2-(1S)-1-amino-2-hydroxyethyl-5-methoxyphenol
-
- インチ: 1S/C9H13NO3/c1-13-6-2-3-7(8(10)5-11)9(12)4-6/h2-4,8,11-12H,5,10H2,1H3/t8-/m1/s1
- InChIKey: WRVXBHQZFOLCHZ-MRVPVSSYSA-N
- SMILES: C1(O)=CC(OC)=CC=C1[C@H](N)CO
計算された属性
- 精确分子量: 183.08954328g/mol
- 同位素质量: 183.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 154
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.7Ų
- XLogP3: 0.3
じっけんとくせい
- 密度みつど: 1.249±0.06 g/cm3(Predicted)
- Boiling Point: 395.9±42.0 °C(Predicted)
- 酸度系数(pKa): 8.70±0.40(Predicted)
2-(1S)-1-amino-2-hydroxyethyl-5-methoxyphenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1838754-1.0g |
2-[(1S)-1-amino-2-hydroxyethyl]-5-methoxyphenol |
1213091-39-4 | 1g |
$1557.0 | 2023-06-03 | ||
Enamine | EN300-1838754-2.5g |
2-[(1S)-1-amino-2-hydroxyethyl]-5-methoxyphenol |
1213091-39-4 | 2.5g |
$3051.0 | 2023-09-19 | ||
Enamine | EN300-1838754-0.25g |
2-[(1S)-1-amino-2-hydroxyethyl]-5-methoxyphenol |
1213091-39-4 | 0.25g |
$1432.0 | 2023-09-19 | ||
Enamine | EN300-1838754-5.0g |
2-[(1S)-1-amino-2-hydroxyethyl]-5-methoxyphenol |
1213091-39-4 | 5g |
$4517.0 | 2023-06-03 | ||
Enamine | EN300-1838754-10.0g |
2-[(1S)-1-amino-2-hydroxyethyl]-5-methoxyphenol |
1213091-39-4 | 10g |
$6697.0 | 2023-06-03 | ||
Enamine | EN300-1838754-1g |
2-[(1S)-1-amino-2-hydroxyethyl]-5-methoxyphenol |
1213091-39-4 | 1g |
$1557.0 | 2023-09-19 | ||
Enamine | EN300-1838754-5g |
2-[(1S)-1-amino-2-hydroxyethyl]-5-methoxyphenol |
1213091-39-4 | 5g |
$4517.0 | 2023-09-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1424541-100mg |
(s)-2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol |
1213091-39-4 | 98% | 100mg |
¥32076.00 | 2024-08-09 | |
Enamine | EN300-1838754-0.05g |
2-[(1S)-1-amino-2-hydroxyethyl]-5-methoxyphenol |
1213091-39-4 | 0.05g |
$1308.0 | 2023-09-19 | ||
Enamine | EN300-1838754-0.1g |
2-[(1S)-1-amino-2-hydroxyethyl]-5-methoxyphenol |
1213091-39-4 | 0.1g |
$1371.0 | 2023-09-19 |
2-(1S)-1-amino-2-hydroxyethyl-5-methoxyphenol 関連文献
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
2-(1S)-1-amino-2-hydroxyethyl-5-methoxyphenolに関する追加情報
Recent Advances in the Study of 2-(1S)-1-amino-2-hydroxyethyl-5-methoxyphenol (CAS: 1213091-39-4)
The compound 2-(1S)-1-amino-2-hydroxyethyl-5-methoxyphenol (CAS: 1213091-39-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This chiral phenolic derivative, characterized by its unique stereochemistry and functional groups, has been the subject of several studies aimed at elucidating its biological activity, pharmacokinetics, and synthetic pathways. The following sections provide a comprehensive overview of the latest research findings related to this compound, highlighting its significance in drug discovery and development.
Recent studies have focused on the synthesis and optimization of 2-(1S)-1-amino-2-hydroxyethyl-5-methoxyphenol, with particular emphasis on improving its yield and enantiomeric purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel asymmetric synthesis route that leverages chiral auxiliaries to achieve high enantioselectivity (>99% ee). This advancement is critical for ensuring the compound's pharmacological efficacy, as the (1S)-configuration is believed to be essential for its biological activity. The study also reported scalable reaction conditions, making the synthesis feasible for industrial applications.
In terms of biological activity, 2-(1S)-1-amino-2-hydroxyethyl-5-methoxyphenol has demonstrated promising results as a modulator of oxidative stress pathways. A preclinical study published in Free Radical Biology and Medicine revealed that the compound exhibits potent antioxidant properties, effectively scavenging reactive oxygen species (ROS) and reducing oxidative damage in neuronal cell lines. These findings suggest potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's, where oxidative stress plays a pivotal role in disease progression.
Further investigations into the compound's mechanism of action have identified its interaction with key enzymes involved in inflammatory responses. A 2024 study in Biochemical Pharmacology demonstrated that 2-(1S)-1-amino-2-hydroxyethyl-5-methoxyphenol inhibits the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two enzymes central to the production of pro-inflammatory mediators. This dual inhibition profile positions the compound as a potential candidate for the development of novel anti-inflammatory drugs with reduced side effects compared to traditional NSAIDs.
Pharmacokinetic studies have also been conducted to evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) properties. A recent Xenobiotica article reported that 2-(1S)-1-amino-2-hydroxyethyl-5-methoxyphenol exhibits favorable oral bioavailability and a half-life suitable for once-daily dosing in animal models. However, the study noted that further optimization may be required to mitigate first-pass metabolism, which currently limits its systemic exposure.
In conclusion, 2-(1S)-1-amino-2-hydroxyethyl-5-methoxyphenol (CAS: 1213091-39-4) represents a promising scaffold for the development of therapeutics targeting oxidative stress and inflammation. Recent advances in its synthesis, biological evaluation, and pharmacokinetic profiling underscore its potential as a lead compound in medicinal chemistry. Future research should focus on clinical translation, including safety assessments and proof-of-concept studies in human subjects, to fully realize its therapeutic potential.
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